molecular formula C14H15BrN4OS B12879555 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide

2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide

Katalognummer: B12879555
Molekulargewicht: 367.27 g/mol
InChI-Schlüssel: KJEQKOHZMKGKFQ-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide is a complex organic compound with a molecular formula of C8H11BrN4O2 This compound is known for its unique structure, which includes a furan ring substituted with bromine and dimethylamino groups, and a hydrazinecarbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-5-(dimethylamino)furan-2-carbaldehyde with N-phenylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding furan-2-carboxylic acid derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide
  • 4-Bromo-5-(dimethylamino)furan-2-carbaldehyde

Uniqueness

2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide is unique due to its combination of a furan ring with bromine and dimethylamino substitutions, along with a hydrazinecarbothioamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Eigenschaften

Molekularformel

C14H15BrN4OS

Molekulargewicht

367.27 g/mol

IUPAC-Name

1-[(E)-[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H15BrN4OS/c1-19(2)13-12(15)8-11(20-13)9-16-18-14(21)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,17,18,21)/b16-9+

InChI-Schlüssel

KJEQKOHZMKGKFQ-CXUHLZMHSA-N

Isomerische SMILES

CN(C)C1=C(C=C(O1)/C=N/NC(=S)NC2=CC=CC=C2)Br

Kanonische SMILES

CN(C)C1=C(C=C(O1)C=NNC(=S)NC2=CC=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.